S,S-Efinaconazole

説明

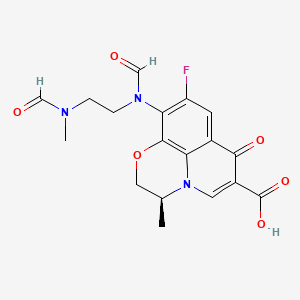

Efinaconazole is a triazole antifungal medication . It is used to treat fungal or yeast infection of the toenails . This medicine works by killing the fungus or yeast, or preventing its growth . It is sold under the brand name Jublia among others .

Synthesis Analysis

The synthesis of efinaconazole involves heating a solution to 40-60°C, and dropping 0.9-1.1 moles of para-toluenesulphonic acid therein at the said temperature .Molecular Structure Analysis

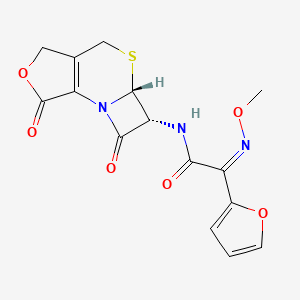

Efinaconazole’s molecular structure has been investigated through computational studies .Chemical Reactions Analysis

Efinaconazole has been subjected to stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation . The impurities formed during forced degradation were separated using high-performance liquid chromatography and later identified using LC–MS/MS technique .Physical And Chemical Properties Analysis

Efinaconazole has similar physicochemical properties to itraconazole, such as solubility, lipophilicity, and absorbance maximum (205 nm) . Efinaconazole is a poorly water-soluble antifungal triazole drug .科学的研究の応用

Mechanism of Action

S,S-Efinaconazole, a novel triazole antifungal, primarily functions by inhibiting ergosterol biosynthesis. This mechanism disrupts the fungal cell membrane, leading to degenerative changes in dermatophytes and Candida albicans. Notably, efinaconazole shows a dose-dependent decrease in ergosterol production and accumulates certain sterols, indicating its potent antifungal activity (Tatsumi et al., 2013).

Treatment of Onychomycosis

Efinaconazole has been particularly effective in treating onychomycosis, a common nail infection primarily caused by dermatophytes. It exhibits significant antifungal activity against dermatophytes, Candida spp., and non-dermatophyte molds. Clinical trials have shown promising results, with efinaconazole demonstrating superior efficacy to vehicle treatments in toenail onychomycosis with minimal adverse events (Lipner & Scher, 2015).

Resistance Development Assessment

A study assessing the potential of efinaconazole to induce resistance in dermatophytes found no evidence of resistance development under experimental conditions. This was observed both in vitro with Trichophyton rubrum strains and in an animal model of onychomycosis (Iwata et al., 2014).

Analytical Methods for Efinaconazole

The development and validation of High-Performance Liquid Chromatography (HPLC) methods for efinaconazole estimation in human nail permeation studies have been documented. This method offers a specific, reliable approach for quantifying efinaconazole, essential for formulation evaluation and clinical studies (Kolimi et al., 2022).

Comparative Antifungal Activity

Efinaconazole exhibits potent antifungal activity comparable to or greater than other antifungal drugs like terbinafine and itraconazole. This was determined by evaluating its activity against various dermatophyte species and Candida albicans in clinical isolates. Its broad spectrum of activity suggests potential applications beyond onychomycosis treatment (Siu et al., 2013).

Safety And Hazards

将来の方向性

Efinaconazole has been approved for use in the United States, Canada, and Japan as a 10% topical solution for the treatment of onychomycosis (fungal infection of the nail) . It has shown higher in vitro activity against dermatophytes than other available antifungals such as ciclopirox and itraconazole . Its low keratin affinity contributes to its effective delivery through the nail plate and retention of its antifungal activity . Future directions may include further investigation of its effectiveness in different patient populations and for different types of fungal infections .

特性

IUPAC Name |

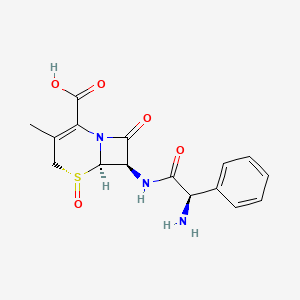

(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEZZTICAUWDHU-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111757 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S,S-Efinaconazole | |

CAS RN |

164650-45-7 | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)